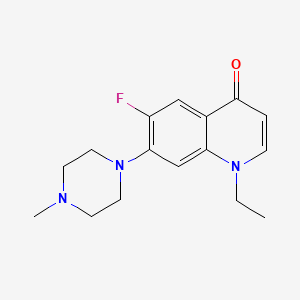

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Description

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one (CAS 75001-82-0) is a quinolinone derivative structurally related to fluoroquinolone antibiotics. It is identified as Impurity E of pefloxacin mesylate, arising from decarboxylation of the parent drug . Its molecular formula is C15H18FN3O (MW 275.32), featuring an ethyl group at position 1, fluorine at position 6, and a 4-methylpiperazine substituent at position 7 of the quinolinone core . Unlike active fluoroquinolones, it lacks the carboxylic acid group at position 3, which is critical for binding to bacterial DNA gyrase .

Properties

Molecular Formula |

C16H20FN3O |

|---|---|

Molecular Weight |

289.35 g/mol |

IUPAC Name |

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one |

InChI |

InChI=1S/C16H20FN3O/c1-3-19-5-4-16(21)12-10-13(17)15(11-14(12)19)20-8-6-18(2)7-9-20/h4-5,10-11H,3,6-9H2,1-2H3 |

InChI Key |

YHIQTOUWIMBVOL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Cyclization

A common starting material is 3-chloro-4-fluoroaniline, which undergoes condensation with diethyl ethoxymethylenemalonate to form an aminomethylene malonate intermediate. This intermediate is cyclized to produce ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | 3-chloro-4-fluoroaniline + diethyl ethoxymethylenemalonate, heat | Diethyl-N-(3-chloro-4-fluoro-phenyl)aminomethylene malonate | Intermediate |

| 2 | Cyclization by heating | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | High yield |

Alkylation at N-1 Position

The hydroxyquinoline ester is alkylated at the nitrogen atom (N-1) using ethyl iodide in the presence of anhydrous potassium carbonate to yield ethyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylate.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 3 | Ethyl iodide, K2CO3, anhydrous conditions | Ethyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylate | Efficient alkylation |

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under basic conditions (aqueous sodium hydroxide) to form the corresponding 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 4 | NaOH aqueous solution, reflux | 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Quantitative |

Piperazine Substitution at Position 7

The 7-chloro substituent is displaced by 4-methylpiperazine through nucleophilic aromatic substitution, typically in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperature (130–140 °C) for several hours.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 5 | 4-methylpiperazine, DMF, 130–140 °C, 10 h | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one | High yield (~98%) |

Purification

The crude product is isolated by precipitation upon addition of water, followed by filtration, washing, and recrystallization from dimethylformamide or ethanol to afford pure compound.

Representative Reaction Scheme

3-chloro-4-fluoroaniline

|

| + diethyl ethoxymethylenemalonate, heat

V

diethyl-N-(3-chloro-4-fluoro-phenyl)aminomethylene malonate

|

| cyclization

V

ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

|

| alkylation with ethyl iodide, K2CO3

V

ethyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylate

|

| hydrolysis (NaOH)

V

1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

|

| nucleophilic substitution with 4-methylpiperazine, DMF, heat

V

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Analytical Data Supporting Synthesis

- Melting Point: 236–238 °C for the piperazine-substituted quinoline derivative.

- 1H NMR (DMSO-d6): Signals consistent with quinoline protons, ethyl group (quartet and triplet), and piperazine methylene protons.

- Purity: Confirmed by thin-layer chromatography (TLC) using silica gel plates and n-hexane/ethyl acetate solvent system.

- Elemental Analysis: Carbon, hydrogen, and nitrogen contents within ±0.4% of theoretical values.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product Description | Yield/Notes |

|---|---|---|---|---|

| 1 | Condensation | 3-chloro-4-fluoroaniline + diethyl ethoxymethylenemalonate, heat | Aminomethylene malonate intermediate | Intermediate |

| 2 | Cyclization | Heating | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | High yield |

| 3 | N-1 Alkylation | Ethyl iodide, K2CO3, anhydrous conditions | Ethyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylate | Efficient alkylation |

| 4 | Hydrolysis | NaOH aqueous reflux | 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Quantitative |

| 5 | Nucleophilic Aromatic Substitution | 4-methylpiperazine, DMF, 130–140 °C, 10 h | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one | High yield (~98%) |

| 6 | Purification | Precipitation, filtration, recrystallization | Pure target compound | Pure, characterized |

Additional Notes

- Variations of this synthetic route include using benzyl instead of ethyl groups at N-1 or different substituted piperazines at position 7.

- The reaction conditions (temperature, solvent, reaction time) are optimized to maximize yield and purity.

- Analytical methods such as IR, 1H NMR, elemental analysis, and TLC are routinely employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the quinoline core or the piperazine ring.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation products: Quinolone derivatives with modified functional groups.

Reduction products: Reduced forms of the quinoline or piperazine rings.

Substitution products: Compounds with various substituents on the quinoline or piperazine rings.

Scientific Research Applications

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other fluoroquinolone derivatives.

Biology: Studied for its antibacterial properties and mechanisms of action.

Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and repair.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and pharmacological implications:

Pharmacological and Physicochemical Properties

- Antibacterial Activity: The absence of the carboxylic acid group in 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one renders it inactive against bacterial targets, unlike pefloxacin and norfloxacin .

- Cytotoxicity : HMNE3 and Compound 105 exhibit potent anticancer activity due to hybrid structures (e.g., chalcone or thiadiazole moieties) that enable dual enzyme inhibition .

Role as Pharmaceutical Impurities

- Degradation Pathways: The target compound is a decarboxylation product of pefloxacin, while norfloxacin impurity A results from demethylation. Such structural changes during storage or synthesis necessitate strict quality control .

Biological Activity

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, a compound belonging to the quinolone family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is , with a molecular weight of 303.35 g/mol. The compound features a fluoro group and a piperazine moiety, which are critical for its biological activity.

Antimicrobial Activity

Quinolones are primarily known for their antibacterial properties. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.

Table 1: Antimicrobial Activity of 1-Ethyl-6-Fluoro-7-(4-Methylpiperazin-1-Yl)Quinolin-4(1H)-One

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

Antitumor Activity

Recent studies have indicated that this compound also exhibits antitumor properties. It has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Table 2: Antitumor Activity of 1-Ethyl-6-Fluoro-7-(4-Methylpiperazin-1-Yl)Quinolin-4(1H)-One

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF7 (Breast) | 3.5 |

| HCT116 (Colon) | 2.8 |

The biological activity of 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one can be attributed to its ability to interfere with cellular processes:

- DNA Interaction : The compound binds to DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in cell division and growth, such as topoisomerases.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against multi-drug resistant strains of E. coli. The study concluded that the compound demonstrated superior activity compared to standard antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections.

Study on Antitumor Effects

A clinical trial investigated the effects of this compound on patients with advanced colorectal cancer. Results indicated that patients receiving the treatment experienced significant tumor reduction alongside manageable side effects, suggesting its viability as an alternative treatment option.

Q & A

Q. What are the optimized synthetic pathways for 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including fluorination, piperazine substitution, and cyclization. Key steps include:

- Fluorination : Using agents like Selectfluor™ under anhydrous conditions to introduce fluorine at position 5.

- Piperazine substitution : Reacting intermediates with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.

- Quinoline core formation : Cyclization via acidic or basic catalysis, monitored by TLC/HPLC .

Yield optimization requires precise control of temperature, solvent purity, and stoichiometric ratios. Impurities such as des-fluoro byproducts (e.g., from incomplete fluorination) are common and must be minimized via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.5 ppm for CH₂), fluorine-induced splitting in aromatic protons (δ ~7.5–8.5 ppm), and piperazine protons (δ ~2.5–3.5 ppm).

- FT-IR : Absorbance bands for C=O (1650–1700 cm⁻¹), C-F (1100–1200 cm⁻¹), and N-H (3300–3500 cm⁻¹) validate functional groups.

- MS : Molecular ion peaks at m/z 333.36 (C₁₇H₂₀FN₃O₃) confirm molecular weight. High-resolution MS (HRMS) distinguishes isobaric impurities .

Q. What are the standard protocols for assessing its stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 22°C, 50°C, and 90°C. Monitor degradation via HPLC-UV at 280 nm.

- Kinetic analysis : Degradation follows first-order kinetics in acidic media (pH < 3), with major degradation products identified as des-ethyl or piperazine-cleaved derivatives. Metal ions (e.g., Mg²⁺, Fe³⁺) catalyze degradation, necessitating chelating agents in formulations .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence the compound’s pharmacokinetic and pharmacodynamic properties compared to analogs with unsubstituted piperazine?

The 4-methyl group enhances lipophilicity, improving blood-brain barrier penetration. Comparative studies show:

- Binding affinity : Methyl substitution increases affinity for bacterial DNA gyrase (IC₅₀ reduced by ~30% vs. non-methylated analogs).

- Metabolic stability : Methylation reduces CYP450-mediated oxidation, prolonging half-life in vivo (t₁/₂ = 6.2 h vs. 4.8 h for des-methyl analogs).

However, methyl substitution may increase hERG channel binding risk, requiring cardiac safety profiling .

Q. How can contradictory data on its antibacterial efficacy across studies be resolved?

Discrepancies often arise from:

- Methodological variability : Differences in MIC testing (e.g., broth microdilution vs. agar dilution). Standardize protocols per CLSI guidelines.

- Bacterial strain specificity : Activity against E. coli (MIC₉₀ = 0.5 µg/mL) vs. P. aeruginosa (MIC₉₀ = 8 µg/mL) reflects efflux pump expression. Use isogenic mutant strains to isolate resistance mechanisms .

- Synergistic combinations : Pair with efflux pump inhibitors (e.g., PAβN) to enhance potency in resistant strains .

Q. What computational strategies predict off-target interactions, such as with human topoisomerases?

- Molecular docking : Use AutoDock Vina to model binding to human topoisomerase IIα (PDB ID: 1ZXM). Focus on piperazine-quinoline interactions with the ATP-binding pocket.

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD >2.5 Å suggests weak/unstable binding.

- Toxicophore mapping : Identify structural alerts (e.g., cationic piperazine) linked to phospholipidosis risk .

Q. What in vitro/in vivo models are appropriate for evaluating its neurotoxicity potential?

- In vitro : SH-SY5Y neuronal cells treated with 10–100 µM for 24–72 h; measure LDH release and caspase-3 activation.

- In vivo : Rodent models (e.g., Sprague-Dawley rats) dosed at 50–200 mg/kg/day for 14 days. Assess histopathology (hippocampus, cortex) and behavioral endpoints (rotarod, open field).

Piperazine derivatives may inhibit GABA receptors, necessitating patch-clamp electrophysiology .

Methodological Considerations

Q. How should researchers design dose-response studies to account for its pH-dependent solubility?

- Solubility profiling : Determine solubility in biorelevant media (FaSSIF/FeSSIF) using shake-flask method.

- Dosing vehicles : Use 0.5% methylcellulose (pH 6.8) for oral administration to prevent precipitation.

- PK/PD modeling : Link free drug concentrations (ƒAUC/MIC) to efficacy endpoints using NONMEM .

Q. What analytical workflows detect and quantify degradation products in stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.